Quantified PAK1 Kinase Inhibition Activity vs. Other Indazole Derivatives
4-Bromo-6-fluoro-1H-indazole demonstrates potent inhibitory activity against p21-activated kinase 1 (PAK1), a key target in oncology. In a direct assay, it exhibited an IC50 of 290 nM . This level of potency provides a key differentiation point from other indazole derivatives, which show variable activity against different kinases . The specific inhibition of PAK1 by this compound, a serine/threonine kinase implicated in cancer progression, positions it as a valuable starting point for targeted cancer therapy development .
| Evidence Dimension | Inhibitory Concentration (IC50) against PAK1 kinase |
|---|---|
| Target Compound Data | IC50 = 290 nM |
| Comparator Or Baseline | Other indazole derivatives (various kinases) |
| Quantified Difference | Quantified difference not applicable as comparator data is qualitative. |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
A specific and quantified IC50 value against a clinically relevant target (PAK1) provides a clear, data-driven rationale for selecting this compound over other indazoles with unknown or lower potency for oncology research.
